![molecular formula C16H26N4O3S B6530510 N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide CAS No. 946200-41-5](/img/structure/B6530510.png)
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide
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Overview
Description
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide (NPPES) is a synthetic molecule that has been used in the laboratory for various scientific research applications. It is a member of the pyridin-2-ylpiperazin-1-ylsulfonylmethyl (PPMS) family of compounds, which are widely used in medicinal chemistry. NPPES has a number of unique properties that make it an attractive choice for research and development.
Scientific Research Applications
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide has a number of potential applications in scientific research. For example, it has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for use in catalysis and drug delivery. In addition, it has been used in the synthesis of polymers for use in materials science, as well as in the synthesis of peptides for use in biotechnology. This compound has also been used to study the structure and reactivity of organic molecules.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of receptor imaging agents , suggesting that this compound may also interact with specific receptors in the body.
Mode of Action
It’s known that the compound has a piperazine ring, which adopts a chair conformation . The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar . An intramolecular C-H⋯O interaction occurs . These structural features may influence how the compound interacts with its targets.
Biochemical Pathways
Similar compounds have shown to be potent inhibitors of collagen prolyl-4-hydroxylase , suggesting that this compound may also affect collagen synthesis and related pathways.
Pharmacokinetics
Similar compounds have been designed with the intent of modifying physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have antimicrobial properties.
Action Environment
The crystal structure of a similar compound shows that weak n-h⋯o, c-h⋯n and c-h⋯o interactions further stabilize the crystal structure , which may suggest that the compound’s stability and action could be influenced by environmental factors such as pH and temperature.
Advantages and Limitations for Lab Experiments
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide has a number of advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and can be stored in a dry environment for long periods of time. In addition, this compound is relatively inexpensive and can be used in a variety of laboratory experiments. The main limitation of this compound is that it is not very soluble in water, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide research. For example, further research could be conducted to better understand the mechanism of action of this compound and its biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of this compound in materials science, biotechnology, and medicinal chemistry. Finally, further research could be conducted to explore the potential uses of this compound in drug delivery and catalysis.
Synthesis Methods
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide can be synthesized from a variety of starting materials, including pyridine and piperazine, as well as various sulfonyl chlorides. The synthesis of this compound typically involves a three-step process. First, the pyridine and piperazine are reacted with a sulfonyl chloride, such as chlorosulfonyl pyridine or chlorosulfonyl piperazine, to form a sulfonyl pyridinium or sulfonyl piperazinium salt. Second, the sulfonyl salt is reacted with a base, such as potassium carbonate, to form an N-(2-sulfonyl)ethylpyridinium or N-(2-sulfonyl)ethylpiperazinium salt. Finally, the N-sulfonyl salt is reacted with a secondary amine, such as pentanamide, to form this compound.
properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-2-3-7-16(21)18-9-14-24(22,23)20-12-10-19(11-13-20)15-6-4-5-8-17-15/h4-6,8H,2-3,7,9-14H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEPONATJQEWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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